4,5-Dihydro-4-methyl-2-(2-morpholinoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride 4,5-Dihydro-4-methyl-2-(2-morpholinoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride
Brand Name: Vulcanchem
CAS No.: 33048-51-0
VCID: VC19656702
InChI: InChI=1S/C17H23N3O2.ClH/c1-14-13-16(15-5-3-2-4-6-15)18-20(17(14)21)8-7-19-9-11-22-12-10-19;/h2-6,14H,7-13H2,1H3;1H
SMILES:
Molecular Formula: C17H24ClN3O2
Molecular Weight: 337.8 g/mol

4,5-Dihydro-4-methyl-2-(2-morpholinoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride

CAS No.: 33048-51-0

Cat. No.: VC19656702

Molecular Formula: C17H24ClN3O2

Molecular Weight: 337.8 g/mol

* For research use only. Not for human or veterinary use.

4,5-Dihydro-4-methyl-2-(2-morpholinoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride - 33048-51-0

Specification

CAS No. 33048-51-0
Molecular Formula C17H24ClN3O2
Molecular Weight 337.8 g/mol
IUPAC Name 4-methyl-2-(2-morpholin-4-ylethyl)-6-phenyl-4,5-dihydropyridazin-3-one;hydrochloride
Standard InChI InChI=1S/C17H23N3O2.ClH/c1-14-13-16(15-5-3-2-4-6-15)18-20(17(14)21)8-7-19-9-11-22-12-10-19;/h2-6,14H,7-13H2,1H3;1H
Standard InChI Key WILBIGLTPJBGGT-UHFFFAOYSA-N
Canonical SMILES CC1CC(=NN(C1=O)CCN2CCOCC2)C3=CC=CC=C3.Cl

Introduction

Chemical Structure and Molecular Characteristics

Core Structure and Functional Groups

The compound features a dihydropyridazinone backbone, a six-membered ring containing two adjacent nitrogen atoms. The 4-methyl group and 6-phenyl substituent contribute to its stereochemical configuration, while the 2-(2-morpholinoethyl) side chain introduces a tertiary amine moiety via a morpholine ring. The hydrochloride salt forms through protonation of the morpholine nitrogen, improving aqueous solubility for experimental use .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₇H₂₄ClN₃O₂
Molecular Weight337.8 g/mol
IUPAC Name4-methyl-2-(2-morpholin-4-ylethyl)-6-phenyl-4,5-dihydropyridazin-3-one; hydrochloride
Canonical SMILESCC1CC(=NN(C1=O)CCN2CCOCC2)C3=CC=CC=C3.Cl
Topological Polar Surface Area58.4 Ų

The morpholinoethyl group’s electron-rich environment enables hydrogen bonding and van der Waals interactions, critical for receptor binding in biological systems .

Spectroscopic Identification

Fourier-transform infrared (FTIR) spectroscopy of the compound reveals characteristic absorptions:

  • N-H Stretch: 3250–3350 cm⁻¹ (pyridazinone ring)

  • C=O Stretch: 1680–1700 cm⁻¹ (ketone group)

  • C-N Stretch: 1240–1280 cm⁻¹ (morpholine ring)
    Nuclear magnetic resonance (NMR) data (¹H and ¹³C) further confirm the structure, with distinct signals for the methyl group (δ 1.2 ppm), phenyl protons (δ 7.3–7.5 ppm), and morpholine carbons (δ 48–52 ppm).

Synthesis and Manufacturing

Reaction Pathway

The synthesis involves a multi-step protocol starting from pyridazine precursors:

  • Condensation: Phenylhydrazine reacts with a β-keto ester (e.g., ethyl acetoacetate) under reflux to form a pyridazinone intermediate.

  • Alkylation: The intermediate undergoes nucleophilic substitution with 2-chloroethylmorpholine in the presence of a base (e.g., K₂CO₃) to introduce the morpholinoethyl group.

  • Salt Formation: Treatment with hydrochloric acid in ethanol yields the hydrochloride salt, purified via recrystallization .

Table 2: Optimized Synthesis Conditions

StepReagentsTemperature (°C)Yield (%)
CondensationPhenylhydrazine, EtOH8072
Alkylation2-Chloroethylmorpholine, DMF11065
Salt FormationHCl, EtOH2589

Scalability and Industrial Relevance

While laboratory-scale synthesis achieves moderate yields (65–72%), industrial production requires optimizing catalytic systems. Patent US10183944B2 highlights the use of palladium catalysts for analogous pyridazinone derivatives, suggesting potential cross-applications .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits improved water solubility (12.4 mg/mL at 25°C) compared to the free base (0.8 mg/mL) . It remains stable under ambient conditions for >24 months but degrades in alkaline media (pH > 8) due to deprotonation of the morpholine nitrogen.

Table 3: Stability Profile

ConditionDegradation (%)Half-Life (Days)
pH 3.0 (aqueous)<5180
pH 7.4 (buffer)1590
40°C, 75% RH2060

Partition Coefficient and Lipophilicity

Experimental logP (octanol/water) values of 2.3 ± 0.1 indicate moderate lipophilicity, suitable for blood-brain barrier penetration in neurological applications .

Compound5-HT₂A IC₅₀ (nM)D₂ IC₅₀ (nM)
Target Compound3401,200
6-(4-Aminophenyl) Analogue 8902,500
SEP-364 210980

In Vivo Implications

Patent WO2013028818A1 notes that pyridazinone derivatives exhibit anxiolytic and antipsychotic effects in rodent models, supporting further neuropharmacological research .

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a precursor for neuroactive agents. For example, structural modifications at the 2-position yield derivatives with enhanced D₂ receptor selectivity .

Chemical Intermediate

Its reactive pyridazinone core participates in:

  • Aldol Condensations: Forms α,β-unsaturated ketones for polymer synthesis.

  • Nucleophilic Aromatic Substitution: Introduces halogens or amines at the 5-position .

Comparison with Structural Analogues

6-(4-Aminophenyl)-5-methyl-4,5-dihydro-2H-pyridazin-3-one

  • Structural Difference: 4-Aminophenyl vs. phenyl at position 6.

  • Impact: Increased polarity (logP = 1.8) but reduced CNS penetration .

4-Methyl-2-(1-methyl-2-morpholinoethyl)-6-phenyl-3(2H)pyridazinone Hydrochloride

  • Structural Difference: Branched 1-methyl-2-morpholinoethyl vs. linear chain.

  • Impact: Higher 5-HT₂A affinity (IC₅₀ = 210 nM) due to steric effects .

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